molecular formula C18H20N2O3S B10807002 4-[2,5-dimethyl-3-(morpholinocarbothioyl)-1H-pyrrol-1-yl]benzoic acid

4-[2,5-dimethyl-3-(morpholinocarbothioyl)-1H-pyrrol-1-yl]benzoic acid

Cat. No.: B10807002
M. Wt: 344.4 g/mol
InChI Key: DNCFCRYCPNFPQP-UHFFFAOYSA-N
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Description

4-[2,5-Dimethyl-3-(morpholinocarbothioyl)-1H-pyrrol-1-yl]benzoic acid is an organic compound characterized by a complex structure that includes a pyrrole ring substituted with dimethyl groups and a morpholinocarbothioyl group, attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,5-dimethyl-3-(morpholinocarbothioyl)-1H-pyrrol-1-yl]benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, which is then functionalized with dimethyl groups. The morpholinocarbothioyl group is introduced through a nucleophilic substitution reaction, where morpholine reacts with a suitable thioester precursor. Finally, the benzoic acid moiety is attached via a coupling reaction, often facilitated by a catalyst such as palladium in a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

4-[2,5-Dimethyl-3-(morpholinocarbothioyl)-1H-pyrrol-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups such as halides or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-[2,5-dimethyl-3-(morpholinocarbothioyl)-1H-pyrrol-1-yl]benzoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features make it a useful probe for investigating binding sites and mechanisms of action.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving abnormal cell growth or signaling pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of 4-[2,5-dimethyl-3-(morpholinocarbothioyl)-1H-pyrrol-1-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

    4-[2,5-Dimethyl-3-(morpholinocarbothioyl)-1H-pyrrol-1-yl]benzoic acid: Unique due to its specific substitution pattern and functional groups.

    4-[2,5-Dimethyl-3-(morpholinocarbothioyl)-1H-pyrrol-1-yl]phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of benzoic acid.

    4-[2,5-Dimethyl-3-(morpholinocarbothioyl)-1H-pyrrol-1-yl]benzamide:

Uniqueness

The uniqueness of this compound lies in its combination of a pyrrole ring with dimethyl and morpholinocarbothioyl substitutions, along with a benzoic acid moiety. This specific arrangement of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[2,5-dimethyl-3-(morpholine-4-carbothioyl)pyrrol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-12-11-16(17(24)19-7-9-23-10-8-19)13(2)20(12)15-5-3-14(4-6-15)18(21)22/h3-6,11H,7-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCFCRYCPNFPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)C(=S)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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